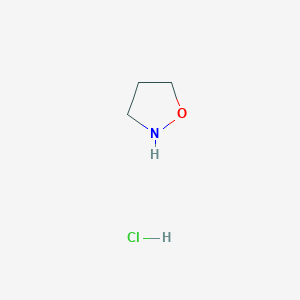

Isoxazolidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,2-oxazolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO.ClH/c1-2-4-5-3-1;/h4H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPIVVOQIZYNVJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNOC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30486712 | |

| Record name | ISOXAZOLIDINE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30486712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39657-45-9 | |

| Record name | ISOXAZOLIDINE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30486712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoxazolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Profiling of Isoxazolidine Hydrochloride: A Technical Guide

Executive Summary & Strategic Relevance

Isoxazolidine hydrochloride (C3H7NO[1][2][3]·HCl ) is the protonated salt form of isoxazolidine, a saturated five-membered heterocycle containing adjacent nitrogen and oxygen atoms (1,2-oxazole).[1] In drug discovery, this scaffold is classified as a "privileged structure" due to its unique electronic profile and geometric similarity to proline .[1]

Unlike its carbocyclic analog pyrrolidine, isoxazolidine exhibits significantly reduced basicity and distinct hydrogen-bonding capabilities, making it a critical peptidomimetic tool.[1] It serves as a bioisostere for the proline ring in peptide design, often used to induce specific secondary structures (e.g.,

This guide provides a rigorous physicochemical characterization of this compound, focusing on its acid-base behavior, stability profiles, and experimental handling.[1]

Core Physicochemical Properties[1][2][3][4]

The following data aggregates experimental values and validated predictions for the hydrochloride salt (CAS: 39657-45-9).

| Property | Value / Description | Context/Notes |

| Molecular Formula | Salt stoichiometry 1:1 | |

| Molecular Weight | 109.55 g/mol | Free base: 73.09 g/mol |

| Appearance | White to off-white crystalline powder | Hygroscopic nature |

| Melting Point | 125 – 129 °C | Sharp transition indicates high purity lattice |

| Solubility | High in Water, Methanol, DMSO | Ionic lattice energy overcome by high dielectric solvents |

| pKa (Conjugate Acid) | ~5.5 (Predicted/Experimental range) | Drastically lower than pyrrolidine (~11.[1][3][4][5]3) |

| LogP (Free Base) | -0.7 to 0.2 (Predicted) | Highly polar; low lipophilicity without substitution |

| H-Bond Donors | 2 (NH2+ in salt form) | 1 in free base form |

| H-Bond Acceptors | 2 (N, O) | Oxygen remains a weak acceptor |

Mechanistic Analysis: The N-O Bond Effect

Basicity and Ionization (The "Alpha-Effect" Anomaly)

The most critical physicochemical distinction of isoxazolidine is its pKa .[1] While pyrrolidine (a secondary amine) has a pKa of ~11.3, isoxazolidine has a pKa of approximately 5.5.[1]

-

Causality: The oxygen atom adjacent to the nitrogen exerts a strong inductive electron-withdrawing effect (-I).[1] This reduces the electron density on the nitrogen lone pair, making it significantly less available for protonation.[1]

-

Biological Implication: At physiological pH (7.4), pyrrolidine is >99.9% protonated (cationic).[1] In contrast, isoxazolidine is >98% unprotonated (neutral) .[1] This allows isoxazolidine-based drugs to cross cell membranes more effectively via passive diffusion compared to their pyrrolidine analogs, despite being polar.[1]

The N-O Bond Stability

The N-O bond energy (~222 kJ/mol) is weaker than a standard C-C or C-N bond.[1]

-

Reductive Cleavage: The ring is susceptible to reductive cleavage (e.g., using

, -

Storage: While the hydrochloride salt stabilizes the nitrogen, the compound should be stored under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation or moisture-induced hydrolysis over long periods.[1]

Visualization: Structural & Reactivity Logic[1]

The following diagram illustrates the equilibrium states and the reductive cleavage pathway, which is a primary degradation/modification route.[1]

Caption: pH-dependent speciation of isoxazolidine and its susceptibility to reductive ring opening.

Experimental Protocols

Protocol A: Potentiometric Determination of pKa

To accurately determine the pKa of this compound, a potentiometric titration is preferred over UV-Vis due to the lack of strong chromophores in the parent ring.[1]

Materials:

-

Isoxazolidine HCl (100 mg).[1]

-

0.1 M NaOH (Standardized).[1]

-

0.1 M HCl (for back-titration if needed).[1]

-

KCl (to maintain ionic strength, I=0.1 M).[1]

-

Degassed deionized water (

-free).[1]

Workflow:

-

Preparation: Dissolve ~0.5 mmol of Isoxazolidine HCl in 50 mL of 0.1 M KCl solution. Ensure complete dissolution.

-

Calibration: Calibrate the glass electrode pH meter using buffers at pH 4.0, 7.0, and 10.0.

-

Titration: Titrate with 0.1 M NaOH using an automatic titrator or micro-burette. Add titrant in 0.05 mL increments.

-

Data Acquisition: Record pH after stabilization (drift < 0.01 pH/min).

-

Analysis: Plot pH vs. Volume of NaOH. The inflection point corresponds to the stoichiometric equivalence.[1] The pH at the half-equivalence point represents the

.[1]-

Validation: Calculate the derivative

to pinpoint the endpoint precisely.[1]

-

Protocol B: Recrystallization (Purification)

If the salt exhibits yellowing (oxidation) or hygroscopic clumping, recrystallization is required.[1]

-

Solvent System: Ethanol/Ether or Isopropanol.[1]

-

Dissolution: Dissolve the crude solid in minimal boiling absolute ethanol.

-

Filtration: Hot filter to remove insoluble particulates.[1]

-

Crystallization: Allow the solution to cool slowly to RT. Add diethyl ether dropwise until turbidity is just observed, then refrigerate (4 °C).

-

Collection: Filter the white crystals under nitrogen (to avoid moisture uptake) and dry in a vacuum desiccator over

.

Synthesis & Derivatization Workflow

The isoxazolidine ring is rarely formed by direct cyclization of linear precursors in high yield.[1] The dominant synthetic route for derivatives is the 1,3-Dipolar Cycloaddition .[1][6][7]

Caption: The [3+2] cycloaddition is the primary route to access the isoxazolidine scaffold.[1][6]

References

-

Vitale, P., et al. (2013).[1] "Isoxazolidines: a privileged scaffold for organic and medicinal chemistry."[1][2][5][6][7] Chemical Reviews. (Contextual grounding on the scaffold's utility).

Sources

- 1. CAS 39657-45-9: Isoxazolidine, hydrochloride | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. guidechem.com [guidechem.com]

- 4. oncologyradiotherapy.com [oncologyradiotherapy.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Isoxazolidine | 504-72-3 | Benchchem [benchchem.com]

- 7. grokipedia.com [grokipedia.com]

An In-depth Technical Guide to Stereoselectivity in Isoxazolidine Ring Formation

Abstract

The isoxazolidine ring is a privileged heterocyclic scaffold due to its prevalence in biologically active natural products and its utility as a versatile synthetic intermediate in drug development.[1][2] The ability to control the three-dimensional arrangement of substituents on this five-membered ring is paramount for modulating pharmacological activity. The most powerful and atom-economical method for constructing the isoxazolidine core is the [3+2] cycloaddition (32CA) reaction between a nitrone and a dipolarophile, typically an alkene.[3][4] This guide provides an in-depth exploration of the principles and field-proven strategies for achieving high stereoselectivity in isoxazolidine ring formation. We will dissect the mechanistic underpinnings that govern stereochemical outcomes, from diastereocontrol to enantiocontrol, and present actionable protocols for researchers in organic synthesis and medicinal chemistry.

The Mechanistic Core: Understanding the [3+2] Nitrone-Alkene Cycloaddition

The reaction between a nitrone (a 1,3-dipole) and an alkene (a dipolarophile) is a concerted, pericyclic process that forms a new C-C and a new C-O bond, potentially creating up to three new contiguous stereocenters.[5][6] The stereochemical course of this reaction is dictated by the kinetics of competing transition states, the relative energies of which are influenced by a combination of steric and electronic factors.[7]

Frontier Molecular Orbital (FMO) theory provides a robust framework for predicting the regioselectivity and reactivity of this transformation.[6][8] The reaction's regiochemistry is typically governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[5]

-

Normal Electron Demand: In reactions with electron-rich alkenes, the dominant interaction is between the alkene HOMO and the nitrone LUMO, leading to 5-substituted isoxazolidines.[5][8]

-

Inverse Electron Demand: Conversely, with electron-poor alkenes, the nitrone HOMO and alkene LUMO interaction prevails, favoring the formation of 4-substituted regioisomers.[5]

While FMO theory is excellent for predicting regiochemistry, achieving stereocontrol requires a deeper understanding of the transition state geometries.

Caption: General schematic of the [3+2] cycloaddition reaction.

Mastering Diastereoselectivity

Diastereoselectivity in isoxazolidine formation refers to the preferential formation of one diastereomer over another. This is primarily controlled by two factors: endo/exo selectivity and facial selectivity.

Endo vs. Exo Selectivity

In the context of cyclic dipolarophiles or nitrones that present two distinct faces, the approach of the reaction partners can proceed through two major transition states: endo and exo.[9]

-

Endo Transition State: The substituent on the approaching partner is oriented towards the π-system of the other component. This geometry is often favored due to stabilizing secondary orbital interactions between the substituent's orbitals and the π-system of the diene-like component.[7]

-

Exo Transition State: The substituent is oriented away from the π-system. This pathway is favored when steric repulsion between the reactants outweighs the stabilizing secondary orbital interactions.[10]

The balance between these two pathways can be influenced by reaction conditions. For example, Lewis acid catalysis can enhance endo selectivity by pre-organizing the reactants and accentuating secondary orbital interactions. Conversely, thermal conditions may favor the thermodynamically more stable exo product if the reaction is reversible.

Caption: Competing endo and exo transition states in cycloaddition.

Facial Selectivity

When one or both reactants are chiral and possess prochiral faces, the 1,3-dipole will preferentially attack one face of the dipolarophile over the other. This "π-facial selectivity" is a cornerstone of diastereoselective synthesis.

The directing influence is typically steric. Large, bulky substituents will effectively block one face of the molecule, forcing the incoming reactant to approach from the less hindered side.[11][12] This principle is powerfully exploited in intramolecular nitrone cycloadditions (INC), where the tether connecting the nitrone and alkene moieties restricts conformational freedom and often leads to the formation of a single diastereomer.[8][13]

Achieving Enantioselectivity: The Apex of Stereocontrol

For applications in drug development, obtaining a single enantiomer is often a regulatory and therapeutic necessity. Enantioselectivity is achieved by introducing a chiral influence into the reaction environment.

Substrate Control: Chiral Auxiliaries

One of the most reliable methods for inducing asymmetry is to covalently attach a chiral auxiliary to either the nitrone or the alkene.[14] Evans' oxazolidinones are a class of highly effective chiral auxiliaries that provide a sterically defined environment.[15][16] The auxiliary's bulky group blocks one face of the reactant, leading to highly predictable and diastereoselective bond formation. A key advantage of this method is that the auxiliary can be cleaved under mild conditions after the reaction and often recycled, enhancing the commercial viability of the process.[15][17]

Catalyst Control: Asymmetric Catalysis

The use of a substoichiometric amount of a chiral catalyst to generate an enantiomerically enriched product is a more elegant and atom-economical approach.

-

Chiral Lewis Acid Catalysis: Chiral Lewis acids, often complexes of metals like Titanium, Copper, or Ytterbium with chiral ligands (e.g., BINOL derivatives), can coordinate to the nitrone or the alkene.[18][19] This coordination lowers the energy of the LUMO, accelerating the reaction, and creates a well-defined chiral pocket around the reactant, forcing the cycloaddition to proceed through a specific enantioselective pathway.[18] High enantiomeric excesses (ee) of up to 97% have been reported using this method.[19]

-

Organocatalysis: Chiral organic molecules can also catalyze enantioselective [3+2] cycloadditions. For instance, secondary amines like MacMillan's imidazolidinone catalysts can form a chiral iminium ion with an α,β-unsaturated aldehyde, lowering its LUMO and providing effective facial shielding.[20] This approach avoids the use of potentially toxic or expensive metals and is performed under mild conditions.[20]

| Strategy | Mechanism of Control | Typical Outcome | Advantages | Disadvantages |

| Chiral Auxiliary | Covalent attachment of a chiral molecule directs the approach of the reaction partner via steric hindrance. | High diastereoselectivity (>95% de). | Reliable, predictable, well-established. Auxiliary can be recycled.[15] | Stoichiometric use of chiral material; requires extra protection/deprotection steps. |

| Chiral Lewis Acid | Coordination of a chiral metal-ligand complex creates a chiral environment around the substrate. | High enantioselectivity (often >90% ee).[18] | Catalytic, high turnover, high enantioselectivity. | Metal sensitivity (air, moisture), potential product contamination. |

| Organocatalysis | Formation of a transient chiral intermediate (e.g., iminium ion) that is facially shielded. | Good to excellent enantioselectivity (up to 97% ee).[21] | Metal-free, mild conditions, operational simplicity.[20] | May require higher catalyst loading than metal catalysts. |

Table 1: Comparison of Major Strategies for Enantioselective Isoxazolidine Synthesis.

Field-Proven Methodologies and Protocols

The theoretical principles described above are best illustrated through practical application. The following protocols represent self-validating systems for achieving high stereocontrol.

Protocol 1: Diastereoselective Intramolecular Cycloaddition

This protocol is adapted from methodologies used in natural product synthesis, where intramolecular cycloadditions are key for building complex, fused polycyclic systems with high stereocontrol.[13]

Objective: To synthesize a cis-fused bicyclic isoxazolidine via an intramolecular nitrone-alkene cycloaddition.

-

Nitrone Precursor Synthesis: Synthesize an open-chain precursor containing both a hydroxylamine (or aldehyde and N-substituted hydroxylamine) and a terminal alkene, connected by a suitable carbon tether (typically 3-5 atoms).

-

In Situ Nitrone Formation & Cycloaddition:

-

Dissolve the precursor (1.0 eq) in a non-polar solvent such as toluene (0.1 M).

-

Heat the reaction mixture to reflux (approx. 110 °C). The heat facilitates both the condensation reaction to form the nitrone in situ and the subsequent intramolecular cycloaddition.[13]

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to isolate the fused isoxazolidine product.

-

-

Stereochemical Analysis:

-

The stereochemistry of the newly formed ring junction is typically confirmed by 1H NMR spectroscopy. A cis-fusion is often indicated by a small coupling constant (J) between the ring juncture protons and a clear Nuclear Overhauser Effect (NOESY) correlation.[22] The rigidity of the tether dictates the facial selectivity, often leading to a single diastereomer.[8]

-

Protocol 2: Enantioselective Lewis Acid-Catalyzed Cycloaddition

This protocol is based on the use of a chiral 3,3′-diaryl-BINOL-AlMe complex, which has been shown to catalyze the reaction between aromatic nitrones and vinyl ethers with high enantioselectivity.[18][19]

Objective: To achieve high enantioselectivity in the reaction of an aromatic nitrone with ethyl vinyl ether.

-

Catalyst Preparation (in situ):

-

In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the chiral ligand, (R)-3,3'-diphenyl-BINOL (0.12 eq), in anhydrous dichloromethane (CH₂Cl₂) at 0 °C.

-

Slowly add a solution of trimethylaluminum (AlMe₃) (2.0 M in hexanes, 0.12 eq) dropwise.

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the active chiral Lewis acid complex.

-

-

Cycloaddition Reaction:

-

Cool the catalyst solution to -20 °C.

-

Add the nitrone (e.g., C-phenyl-N-methylnitrone, 1.0 eq) dissolved in CH₂Cl₂.

-

Add the alkene (e.g., ethyl vinyl ether, 2.0 eq) dropwise over 5 minutes.

-

Maintain the reaction at -20 °C and monitor by TLC. The reaction is typically complete within a few hours.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3x).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

-

-

Stereochemical Analysis:

-

Determine the diastereomeric ratio (dr) by 1H NMR analysis of the crude product. These reactions typically yield the exo-diastereomer with high selectivity (>90% de).[18]

-

Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis, comparing the product to a racemic sample.

-

Caption: Workflow for a catalytic asymmetric cycloaddition.

Conclusion and Future Outlook

The stereoselective synthesis of isoxazolidines is a mature yet continually evolving field. The foundational [3+2] cycloaddition reaction provides a reliable entry point, while a sophisticated understanding of transition state geometries allows for high levels of diastereocontrol. For the synthesis of enantiopure compounds, essential for modern drug discovery, both substrate-controlled methods using chiral auxiliaries and catalyst-controlled asymmetric reactions offer powerful and predictable solutions. Future advancements will likely focus on the development of more efficient and environmentally benign catalysts, expanding the substrate scope to include more challenging transformations, and applying these robust methodologies to the synthesis of increasingly complex and therapeutically relevant molecules.

References

-

Enantioselective synthesis of isoxazolidines and pyrrolidines - ResearchGate. Available at: [Link]

-

Diastereoselectivity of nitrone 1,3-dipolar cycloaddition to Baylis-Hillman adducts. (2003). ARKIVOC, 2003(14), 162-169. Available at: [Link]

-

SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. Available at: [Link]

-

Nitrone-olefin (3+2) cycloaddition - Wikipedia. Available at: [Link]

-

Toste, F. D., & Tarselli, M. A. (2010). Gold(I)-Catalyzed Enantioselective Synthesis of Pyrazolidines, Isoxazolidines, and Tetrahydrooxazines. NIH Public Access. Available at: [Link]

-

Enantioselective Formation of Isoxazolidines via Brønsted-Base Catalyzed (3 + 2) Annulation of Cyclopropanes with Nitrosoarenes. (2015). Journal of the American Chemical Society. Available at: [Link]

-

1,3-dipolar cycloaddition of nitrones with electron-rich alkenes catalyzed by Yb(OTf)(3). (n.d.). Synlett. Available at: [Link]

-

Isoxazolidine synthesis - Organic Chemistry Portal. Available at: [Link]

-

Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Intramolecular cycloaddition of nitrones in total synthesis of natural products. (2025). Natural Product Reports. Available at: [Link]

-

On the Question of the Regio-, Stereoselectivity and the Molecular Mechanism of the (3+2) Cycloaddition Reaction Between (Z)-C-Phenyl-N-alkyl(phenyl)nitrones and (E)-3-(Methylsulfonyl)-propenoic Acid Derivatives - PMC. Available at: [Link]

-

Diastereoselectivity of nitrone 1,3-dipolar cycloaddition to Baylis-Hillman adducts - SciSpace. Available at: [Link]

-

Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds - PMC. Available at: [Link]

-

Design and synthesis of novel enantiopure Bis(5-Isoxazolidine) derivatives: insights into their antioxidant and antimicrobial potential via in silico drug-likeness, pharmacokinetic, medicinal chemistry properties, and molecular docking studies - PMC. Available at: [Link]

-

Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Publishing. Available at: [Link]

-

Controlling Selectivity for Cycloadditions of Nitrones and Alkenes Tethered by Benzimidazoles: Combining Experiment and Theory - PubMed Central. Available at: [Link]

-

Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents - MDPI. Available at: [Link]

-

1,3-Dipolar Cycloadditions of Nitrones to Hetero-substituted Alkenes Part 2: Sila-, Thia-, Phospha - Taylor & Francis. Available at: [Link]

-

Theoretical Study on the Mechanism of [3+2] Cycloaddition Reactions between α,β-unsaturated Selenoaldehyde with Nitrone and with Nitrile Oxide - SciELO México. Available at: [Link]

-

Diastereoselective synthesis of atropisomeric pyrazolyl pyrrolo[3,4-d]isoxazolidines via pyrazolyl nitrone cycloaddition to facially divergent maleimides - RSC Publishing. Available at: [Link]

-

Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives - Journal of Qassim University for Science. Available at: [Link]

-

Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Available at: [Link]

-

1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview C (1) - Chemical Science Review and Letters. Available at: [Link]

-

A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - PMC. Available at: [Link]

-

Nitrone Cycloadditions of 1,2-Cyclohexadiene. (2016). Journal of the American Chemical Society. Available at: [Link]

-

Exo and endo isomerism in fused isoxazolidinyl derivatives - ResearchGate. Available at: [Link]

-

Diastereofacial Selection in Nitrile Oxide Cycloaddition Reactions. The Anti-Directing Effect of an Allylic Oxygen and Some New Results on the Ring Metalation of Isoxazolines. A Synthesis of (±)-Blastmycinone - PMC. Available at: [Link]

-

Recent Advances in the Synthesis of Isoxazolidines | Request PDF - ResearchGate. Available at: [Link]

-

A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - MDPI. Available at: [Link]

-

Preparation of a 1,2-isoxazolidine synthon for the synthesis of zetekitoxin AB - PMC. Available at: [Link]

-

Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry - ResearchGate. Available at: [Link]

-

Synthesis, optical properties, DNA, β-cyclodextrin interaction, hydrogen isotope sensor and computational study of new enantiopure isoxazolidine derivative (ISoXD) - PMC. Available at: [Link]

-

Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines - MDPI. Available at: [Link]

-

10.5: Endo and Exo Products - Chemistry LibreTexts. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. On the Question of the Regio-, Stereoselectivity and the Molecular Mechanism of the (3+2) Cycloaddition Reaction Between (Z)-C-Phenyl-N-alkyl(phenyl)nitrones and (E)-3-(Methylsulfonyl)-propenoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chesci.com [chesci.com]

- 5. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Diastereoselective synthesis of atropisomeric pyrazolyl pyrrolo[3,4- d ]isoxazolidines via pyrazolyl nitrone cycloaddition to facially divergent malei ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10039C [pubs.rsc.org]

- 8. Intramolecular cycloaddition of nitrones in total synthesis of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00062E [pubs.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Design and synthesis of novel enantiopure Bis(5-Isoxazolidine) derivatives: insights into their antioxidant and antimicrobial potential via in silico drug-likeness, pharmacokinetic, medicinal chemistry properties, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. scispace.com [scispace.com]

- 13. Preparation of a 1,2-isoxazolidine synthon for the synthesis of zetekitoxin AB - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chirale Hilfsmittel [sigmaaldrich.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. nbinno.com [nbinno.com]

- 18. researchgate.net [researchgate.net]

- 19. Isoxazolidine synthesis [organic-chemistry.org]

- 20. Fast MacMillan’s Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

Frontier molecular orbital theory in isoxazolidine cycloaddition.

The Frontier Molecular Orbital (FMO) Theory in Isoxazolidine Cycloaddition guide follows below.

An In-Depth Technical Guide for Drug Discovery Applications

Executive Summary & Core Directive

Isoxazolidines are privileged heterocyclic scaffolds in drug discovery, serving as bioisosteres for ribose in nucleoside analogs and key intermediates for

However, the utility of this reaction relies entirely on controlling regioselectivity (4- vs. 5-substituted products) and stereoselectivity (endo vs. exo). This guide moves beyond empirical "rules of thumb" to provide a rigorous theoretical framework based on Frontier Molecular Orbital (FMO) Theory . It details the mechanistic causality of orbital interactions, provides a self-validating experimental protocol for the synthesis of a 5-substituted isoxazolidine, and visualizes the electronic pathways governing these reactions.

Theoretical Framework: FMO Analysis of Nitrones

To predict reactivity, one must classify the reactants according to the Sustmann classification. Nitrones are Type II Dipoles , meaning they possess a unique electronic ambivalence that allows them to react with both electron-rich and electron-deficient dipolarophiles.

The Nitrone Dipole (Type II)

Unlike diazoalkanes (Type I, HOMO-controlled) or ozone (Type III, LUMO-controlled), nitrones have a relatively narrow HOMO-LUMO gap. This allows two distinct FMO interactions depending on the alkene substituent:

-

Normal Electron Demand (NED):

-

Reactants: Nitrone + Electron-Deficient Alkene (e.g., Acrylates, Nitroalkenes).

-

Dominant Interaction:

-

Mechanism: The energy of the alkene LUMO is lowered by Electron-Withdrawing Groups (EWG), bringing it closer to the nitrone HOMO.

-

-

Inverse Electron Demand (IED):

-

Reactants: Nitrone + Electron-Rich Alkene (e.g., Vinyl Ethers, Styrenes).

-

Dominant Interaction:

-

Mechanism: The energy of the alkene HOMO is raised by Electron-Donating Groups (EDG), bringing it closer to the nitrone LUMO.

-

Regioselectivity: The Coefficient Rule

Regiochemistry is dictated by the atomic orbital coefficients of the interacting frontiers. The bond forms most rapidly between the atoms with the largest coefficients in the corresponding FMOs (Large-Large overlap).

Case Study: Styrene (Electron-Rich/Neutral System)

For the reaction of N-methyl-C-phenylnitrone with styrene, the reaction is often controlled by the IED pathway (

-

Styrene HOMO: The coefficient is largest at the

-carbon (terminal). -

Nitrone LUMO: The coefficient is largest at the Carbon atom (C3).

-

Prediction: The C(nitrone) bonds to the

-C(styrene). The Oxygen bonds to the -

Result: Formation of the 5-substituted isoxazolidine .[3][4]

| Interaction Type | Dipolarophile Type | Dominant FMO Pair | Major Regioisomer |

| Normal Demand | Acrylates (EWG) | Mix (4-sub / 5-sub)* | |

| Inverse Demand | Styrenes/Vinyl Ethers (EDG) | 5-substituted |

*Note: While FMO theory (HOMO-LUMO) sometimes predicts 4-substitution for acrylates, steric hindrance often overrides this to yield the 5-substituted product.

Visualization of FMO Interactions

The following diagram illustrates the orbital energy gaps and coefficient matching that drive the specific formation of the 5-substituted isomer in styrene cycloadditions.

Caption: FMO interaction diagram for Nitrone-Styrene cycloaddition. The dominant Green arrow indicates the Inverse Electron Demand pathway leading to the 5-substituted product.

Experimental Protocol: Synthesis of 5-Phenyl-2-methyl-3-phenylisoxazolidine

This protocol validates the theoretical prediction (5-substitution) using a standard nitrone and styrene. It is designed to be self-validating via NMR analysis of the regiochemistry.

Reagents & Equipment

-

Dipole: N-Methyl-C-phenylnitrone (1.0 eq)

-

Dipolarophile: Styrene (1.5 eq)

-

Solvent: Toluene (Anhydrous)

-

Catalyst (Optional): ZnI

(0.1 eq) – Accelerates reaction via LUMO lowering, but thermal reflux is sufficient for demonstration.

Step-by-Step Methodology

-

Setup: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-Methyl-C-phenylnitrone (1.35 g, 10.0 mmol) in anhydrous toluene (20 mL).

-

Addition: Add styrene (1.72 mL, 15.0 mmol) via syringe.

-

Reaction: Heat the mixture to reflux (110 °C) under an argon atmosphere. Stir for 12–24 hours.

-

Checkpoint: Monitor reaction progress via TLC (SiO

, 30% EtOAc/Hexanes). The nitrone spot (UV active) should disappear.

-

-

Workup: Cool the reaction to room temperature. Concentrate the solvent in vacuo to yield a crude yellow oil.

-

Purification: Purify by flash column chromatography (Gradient: 10%

30% EtOAc in Hexanes). -

Validation (Regiochemistry):

-

1H NMR (CDCl

): Look for the diagnostic triplet/doublet of doublets for the proton at C-5 (benzylic ether proton). In the 5-substituted product, this proton typically appears around -

Contrast: The 4-substituted isomer would show a CH

signal next to Oxygen (C-5 protons) as a multiplet around

-

Workflow Diagram

Caption: Experimental workflow for the thermal 1,3-dipolar cycloaddition of nitrones.

Applications in Drug Discovery[5][6]

The isoxazolidine ring acts as a versatile scaffold. Post-cycloaddition modifications allow for the synthesis of complex bioactives:

-

Nucleoside Mimics: The isoxazolidine oxygen mimics the ribose oxygen, providing hydrolytic stability.

-

-Amino Acids: Reductive cleavage of the N-O bond (e.g., using H

-

Kinugasa Reaction: Reaction with copper acetylides yields

-lactams (antibiotics).

References

-

Sustmann, R. "Orbital energy control of cycloaddition reactivity." Pure and Applied Chemistry, 1974, 40(4), 569–593. Link

-

Huisgen, R. "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition, 1963, 2(10), 565–598. Link

-

Houk, K. N., et al. "Frontier molecular orbital theory of cycloaddition reactions." Accounts of Chemical Research, 1975, 8(11), 361–369. Link

-

Gothelf, K. V., & Jørgensen, K. A. "Asymmetric 1,3-Dipolar Cycloaddition Reactions." Chemical Reviews, 1998, 98(2), 863–910. Link

-

Confalone, P. N., & Huie, E. M. "The 1,3-dipolar cycloaddition reaction in the synthesis of natural products."[5] Organic Reactions, 1988. Link

Sources

- 1. jnsm.qu.edu.sa [jnsm.qu.edu.sa]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]

- 5. Lewis base-catalyzed diastereoselective [3 + 2] cycloaddition reaction of nitrones with electron-deficient alkenes: an access to isoxazolidine derivat ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04264G [pubs.rsc.org]

Isoxazolidine hydrochloride CAS number and molecular formula.

Technical Whitepaper: Isoxazolidine Hydrochloride – A Critical Scaffold in Medicinal Chemistry

Executive Summary

This compound (

Physicochemical Specifications

The following data constitutes the core identity of the compound. Researchers should verify these parameters upon receipt of material to ensure batch integrity.

| Parameter | Specification |

| Chemical Name | This compound |

| CAS Number | 39657-45-9 |

| Free Base CAS | 504-72-3 |

| Molecular Formula | |

| Molecular Weight | 109.55 g/mol |

| Appearance | White to off-white hygroscopic crystalline solid |

| Melting Point | 125 – 129 °C |

| Solubility | Highly soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents ( |

| pKa (Conjugate Acid) | ~5.5 (Refers to the protonated nitrogen) |

| Hygroscopicity | High (Store under inert atmosphere/desiccator) |

Structural Analysis & Reactivity Profile

The isoxazolidine ring adopts a puckered "envelope" conformation to minimize torsional strain and lone-pair repulsion between the adjacent heteroatoms.

-

The N–O Bond (The "Spring-Loaded" Trigger): The bond energy of the N–O bond is significantly lower (~53 kcal/mol) than a typical C–C or C–N bond. This thermodynamic instability is the scaffold's primary utility; it allows the ring to remain stable during standard organic transformations (alkylations, acylations) but cleave selectively under reductive conditions to reveal a linear 1,3-amino alcohol motif.

-

Nitrogen Nucleophilicity: The nitrogen atom is a secondary amine. In the hydrochloride form, it is protonated and unreactive. Upon neutralization with a mild base (

or

Synthetic Pathways

The synthesis of the parent isoxazolidine ring requires distinct strategies compared to its substituted derivatives (often made via nitrone cycloaddition).

Protocol A: Cyclization of -Halo-N-hydroxyamines (Parent Synthesis)

This is the industrial standard for generating the unsubstituted parent ring.

-

Alkylation: Reaction of N-hydroxyurethane with 1,3-dibromopropane under basic conditions.

-

Hydrolysis & Cyclization: Acidic hydrolysis removes the carbamate protecting group, followed by intramolecular cyclization.

-

Salt Formation: Treatment with anhydrous HCl gas in ether precipitates the hydrochloride salt.

Protocol B: 1,3-Dipolar Cycloaddition (Derivative Synthesis)

While typically used for substituted isoxazolidines, this mechanism is fundamental to understanding the scaffold's entry into complex natural products.

-

Mechanism: Concerted

cycloaddition. -

Stereochemistry: Highly stereoselective, typically favoring the endo adduct due to secondary orbital interactions.

Visualization: Synthetic Logic of Isoxazolidine

Caption: Step-wise synthesis of the parent this compound scaffold from acyclic precursors.

Mechanistic Applications in Drug Discovery

This compound is rarely the final drug; it is a chiral auxiliary and a masked intermediate .

The "Masked" 1,3-Amino Alcohol

The most powerful application of this scaffold is its reductive ring opening.

-

Reagents:

, -

Mechanism: Homolytic cleavage of the N–O bond followed by protonation.

-

Outcome: Converts the constrained ring into a flexible acyclic chain with defined stereochemistry at the

and

Beta-Amino Acid Synthesis

Oxidation of the primary alcohol resulting from ring opening (or direct oxidation of the ring) yields

Visualization: Reactivity & Ring Opening

Caption: Divergent reactivity pathways: N-functionalization retains the ring, while reduction cleaves it to valuable synthons.

Experimental Protocol: Free Basing & N-Acylation

Note: The hydrochloride salt must be neutralized before use in nucleophilic substitutions.

-

Neutralization: Suspend Isoxazolidine HCl (1.0 equiv) in dry DCM (

). Add Triethylamine ( -

Acylation: Add the acid chloride (1.1 equiv) dropwise.

-

Workup: Quench with water. The product (N-acyl isoxazolidine) will be in the organic layer. Wash with dilute HCl to remove excess amine.

-

Validation: Monitor by TLC. The N-acyl product typically shows a distinct amide carbonyl peak in IR (~1650

) and loss of the broad NH salt stretch.

Handling & Safety

-

Hygroscopicity: The HCl salt absorbs atmospheric moisture rapidly, leading to clumping and hydrolysis risks over time. Storage: Store at -20°C in a sealed container under argon or nitrogen.

-

Stability: The N–O bond is stable to air and light but sensitive to strong reducing agents. Avoid contact with metals like Zinc or Iron in acidic media unless ring cleavage is intended.

References

-

PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

-

Berthet, M., et al. (2016). "Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry."[1][3] Chemical Reviews, 116(24), 15235–15283. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Role of Isoxazolidine Hydrochloride in Modern Pharmaceutical Development

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of isoxazolidine hydrochloride and the broader isoxazolidine scaffold in pharmaceutical R&D. It moves beyond simple procedural lists to offer insights into the causality behind experimental choices, ensuring a robust and validated approach to its use.

Part I: Application Notes - The Strategic Value of the Isoxazolidine Scaffold

The isoxazolidine ring, a five-membered saturated heterocycle containing adjacent nitrogen and oxygen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its prevalence is due to its unique three-dimensional structure, metabolic stability, and its capacity to serve as a versatile synthetic intermediate for a wide array of biologically active molecules.[2][3] this compound is a key reagent in this field, offering a stable and reliable entry point for constructing this valuable heterocyclic system.[4]

This compound: The Gateway Reagent

This compound itself is primarily utilized as a key intermediate and building block in organic synthesis.[4] Its salt form enhances stability and simplifies handling compared to the free base. The principal role of related hydroxylamine hydrochlorides is to serve as direct precursors for the in situ generation of nitrones, the reactive species essential for forming the isoxazolidine core.[5][6] This strategic conversion is the first and most critical step in harnessing the potential of this chemical class.

Caption: Chemical structure of this compound.

The 1,3-Dipolar Cycloaddition: Cornerstone of Isoxazolidine Synthesis

The most powerful and widely adopted method for constructing the isoxazolidine ring is the [3+2] cycloaddition reaction (also known as the Huisgen cycloaddition) between a nitrone (the 1,3-dipole) and a dipolarophile (typically an alkene).[6][7] This reaction is highly valued for its ability to generate multiple stereocenters in a single, often highly stereocontrolled, step.

Causality of the Reaction: The reaction's efficacy stems from the complementary electronic nature of the reactants. The nitrone possesses a high-energy molecular orbital (HOMO) that interacts with the low-energy molecular orbital (LUMO) of the alkene. The choice of solvent, temperature, and catalyst can significantly influence the reaction's rate, yield, and stereoselectivity (regio-, diastereo-, and enantioselectivity). Lewis acid catalysts, for instance, can coordinate to the nitrone or alkene, lowering the LUMO energy and accelerating the reaction while enhancing stereocontrol.[8]

Caption: General workflow for isoxazolidine synthesis via 1,3-dipolar cycloaddition.

Biological Significance and Therapeutic Potential

The isoxazolidine scaffold is a structural mimic for natural molecules like nucleosides and amino acids, allowing derivatives to interact with biological targets.[1][9][10] This has led to the development of compounds with a broad spectrum of pharmacological activities.

-

Anticancer: Certain isoxazolidine derivatives show significant cytotoxicity against cancer cell lines, including breast (MCF-7), prostate (PC-3), and lung cancer cells.

-

Antimicrobial: The scaffold is integral to novel antibacterial and antifungal agents.[7][11]

-

Antiviral: As nucleoside analogs, they can interfere with viral replication processes.[7][12]

-

Anti-inflammatory: The core structure has been incorporated into molecules developed as analgesics and anti-inflammatory drugs.[4][11]

-

Neuroscience: They are used in research investigating neurological disorders.[4]

Mechanism of Action Example: EGFR Inhibition A key mechanism for the anticancer activity of some isoxazolidine derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5] These compounds can bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and blocking downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, which are crucial for cancer cell proliferation and survival.[5]

Caption: Inhibition of the EGFR signaling pathway by an isoxazolidine derivative.

Part II: Experimental Protocols - From Synthesis to Analysis

The following protocols are designed to be self-validating, incorporating checkpoints and rationale to ensure reproducible and reliable outcomes.

Protocol: Synthesis of a 5-Substituted Isoxazolidine via [3+2] Cycloaddition

This protocol details the synthesis of an isoxazolidine derivative from a hydroxylamine hydrochloride, an aldehyde, and an alkene.

Rationale: This one-pot procedure is efficient as it avoids the isolation of the intermediate nitrone, which can be unstable. The use of a base is critical to neutralize the hydrochloride salt and free the hydroxylamine for condensation with the aldehyde.[5] Reaction progress is monitored by TLC to determine the point of complete nitrone formation and subsequent consumption during the cycloaddition.

Materials:

-

N-methylhydroxylamine hydrochloride (1.0 eq)

-

Substituted benzaldehyde (1.0 eq)

-

Sodium bicarbonate (NaHCO₃) (1.1 eq)

-

Styrene (alkene dipolarophile) (1.2 eq)

-

Solvent: Toluene or Dichloromethane (DCM)

-

Drying agent: Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Nitrone Generation: To a round-bottom flask charged with a magnetic stir bar, add N-methylhydroxylamine hydrochloride (1.0 eq) and the chosen solvent (e.g., Toluene, 20 mL).

-

Add the substituted benzaldehyde (1.0 eq) followed by sodium bicarbonate (1.1 eq).

-

Stir the mixture vigorously at room temperature. The reaction is self-validating via TLC analysis. Spot the reaction mixture against the starting aldehyde on a silica gel plate (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the aldehyde spot and the appearance of a new, higher Rf spot indicates nitrone formation (typically 1-3 hours).

-

Cycloaddition: Once nitrone formation is complete (as per TLC), add the alkene (e.g., Styrene, 1.2 eq) directly to the reaction mixture.

-

Heat the mixture to reflux (for Toluene, ~110°C; for DCM, ~40°C) and stir for 12-24 hours. Monitor the disappearance of the nitrone spot by TLC.[13]

-

Work-up: Cool the reaction to room temperature. Filter the mixture to remove inorganic salts. Wash the filtrate with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel to obtain the pure isoxazolidine derivative.[13]

| Parameter | Condition 1 | Condition 2 | Rationale |

| Solvent | Toluene | Dichloromethane (DCM) | Toluene allows for higher reaction temperatures, accelerating the cycloaddition. DCM is useful for more heat-sensitive substrates. |

| Temperature | 110°C (Reflux) | 40°C (Reflux) | Higher temperatures are often required to overcome the activation energy of the cycloaddition. |

| Typical Yield | 70-90% | 60-80% | Yield is dependent on the specific electronic and steric properties of the aldehyde and alkene used. |

Protocol: Analytical Characterization Workflow

A systematic analytical workflow is crucial to confirm the structure and purity of the synthesized isoxazolidine.

Rationale: This multi-technique approach provides orthogonal data for unambiguous structure elucidation. NMR spectroscopy defines the carbon-hydrogen framework and stereochemistry, mass spectrometry confirms the molecular weight, and FT-IR identifies key functional groups. Purity is finally assessed by HPLC or elemental analysis.

Caption: Standard workflow for the analytical characterization of isoxazolidine derivatives.

| Technique | Parameter | Expected Observation for Isoxazolidine Ring |

| ¹H NMR | Chemical Shift (δ) | Protons on the heterocyclic ring typically appear in the 2.5-5.0 ppm range. |

| ¹³C NMR | Chemical Shift (δ) | Carbons of the isoxazolidine ring typically resonate between 40-85 ppm. |

| FT-IR | Wavenumber (cm⁻¹) | Absence of nitrone C=N stretch (~1600 cm⁻¹). Presence of C-O stretch (~1050-1200 cm⁻¹). |

| HRMS | m/z | Observed mass should match the calculated exact mass of the [M+H]⁺ or [M+Na]⁺ ion within 5 ppm. |

Conclusion

This compound is a valuable and practical starting point for accessing the synthetically powerful isoxazolidine scaffold. The 1,3-dipolar cycloaddition remains the premier method for its construction, offering a direct route to stereochemically rich molecules. The diverse biological activities exhibited by isoxazolidine derivatives, from anticancer to antimicrobial, confirm its status as a privileged structure in drug discovery. The robust protocols and analytical workflows detailed herein provide a solid foundation for researchers to confidently explore and innovate within this promising area of pharmaceutical development.

References

-

SciTechDaily. (2026, January 22). Your Pet's Flea Medicine Could Be Destroying the Planet. Retrieved from [Link]

-

Al-Masoudi, N. A., et al. (2023). Synthesis of a new Isoxazolidine and evaluation antitumor activity in vitro against MCF-7 breast cancer cell line. Materials Today: Proceedings. Retrieved from [Link]

-

Preprints.org. (2023). Multi-faceted Exploration of Novel Isoxazolidine Derivatives: Synthesis, Characterization, Molecular Docking, Dynamic Simulation, and Computational Investigations. Retrieved from [Link]

-

Gising, J., et al. (2018). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules, 23(12), 3123. Retrieved from [Link]

-

Universidad Autónoma de Madrid. (2024). In silico anticancer activity of isoxazolidine and isoxazolines derivatives. Retrieved from [Link]

-

Cao, X., et al. (2024). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Molecules, 29(15), 3454. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Retrieved from [Link]

-

Chiacchio, U., et al. (2016). Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry. Chemical Reviews, 116(24), 15235–15298. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Isoxazolidine synthesis. Retrieved from [Link]

-

Cao, X., et al. (2024). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. PMC. Retrieved from [Link]

-

MDPI. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Retrieved from [Link]

-

PMC. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. Retrieved from [Link]

-

MDPI. (2018). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Retrieved from [Link]

-

RSC Publishing. (n.d.). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Retrieved from [Link]

-

ResearchGate. (2016). (PDF) Isoxazolidines as Biologically Active Compounds. Retrieved from [Link]

-

Bentham Science. (2016). Isoxazolidines as Biologically Active Compounds. Retrieved from [Link]

-

ResearchGate. (2017). (PDF) Synthesis of isoxazolidine via 1,3-dipolar cycloaddition of N-4-tert-benzylidene nitrone and maleimide in imidazolium-based ionic liquids. Retrieved from [Link]

-

PubMed. (2000). Stereodivergent approaches to the synthesis of isoxazolidine analogues of alpha-amino acid nucleosides. Total synthesis of isoxazolidinyl deoxypolyoxin C and uracil polyoxin C. Retrieved from [Link]

-

Iraqi Journal of Science. (2022). Heterocyclic Synthesis of Some New Isoxazolidine Derivatives via 1,3-Dipolar Cycloaddition of Nitrones to Styrene. Retrieved from [Link]

-

ResearchGate. (n.d.). A) Bioactive isoxazoline‐containing compounds. B) Isoxazoline‐derived parasiticides. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Isoxazolidine | 504-72-3 | Benchchem [benchchem.com]

- 6. A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncologyradiotherapy.com [oncologyradiotherapy.com]

- 8. Isoxazolidine synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Stereodivergent approaches to the synthesis of isoxazolidine analogues of alpha-amino acid nucleosides. Total synthesis of isoxazolidinyl deoxypolyoxin C and uracil polyoxin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eurekaselect.com [eurekaselect.com]

- 13. preprints.org [preprints.org]

The Pivotal Role of Isoxazolidine Hydrochloride in the Synthesis of Advanced Agrochemicals

Abstract

This comprehensive guide delves into the critical application of isoxazolidine hydrochloride as a foundational reagent in the development of modern agrochemical formulations. While not typically a component of the final formulated product, this compound serves as a versatile and indispensable building block in the synthesis of a wide array of potent active ingredients. This document provides an in-depth exploration of the underlying chemistry, synthesis protocols, and formulation considerations for isoxazolidine-derived pesticides, offering valuable insights for researchers, chemists, and professionals in the agrochemical industry.

Introduction: The Isoxazolidine Scaffold - A Cornerstone of Modern Pesticide Design

The isoxazolidine ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, and its partially unsaturated analog, isoxazoline, have emerged as privileged scaffolds in the discovery of novel agrochemicals.[1][2] Numerous commercially successful herbicides, insecticides, and fungicides feature these core structures, which are often associated with high efficacy, target specificity, and favorable toxicological profiles.[1] this compound, a stable and readily available salt of the parent isoxazolidine, is a key intermediate in the synthetic pathways leading to these valuable agrochemical active ingredients.[3] Its utility lies in its ability to serve as a precursor for the generation of more complex isoxazolidine and isoxazoline derivatives through various chemical transformations, most notably the 1,3-dipolar cycloaddition reaction.[4][5][6]

This guide will elucidate the journey from this compound to highly active agrochemical compounds, providing both the theoretical framework and practical protocols for their synthesis and subsequent formulation.

The Synthetic Heart of the Matter: 1,3-Dipolar Cycloaddition

The cornerstone of synthesizing isoxazolidine and isoxazoline-based agrochemicals is the [3+2] cycloaddition reaction, a powerful tool for constructing five-membered heterocyclic rings.[5][6] In this context, the reaction typically involves a nitrone (the 1,3-dipole) and an alkene (the dipolarophile) to yield an isoxazolidine ring.[7][8] this compound can be a precursor to the hydroxylamine needed to generate the nitrone in situ.

The general mechanism can be visualized as follows:

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives | Journal of Qassim University for Science [jnsm.qu.edu.sa]

- 7. 1,3-Dipolar cycloaddition of nitrones to oxa(aza)bicyclic alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. Isoxazolidine - Wikipedia [en.wikipedia.org]

Application Note: Strategic Cleavage of the Isoxazolidine N-O Bond

Unlocking 1,3-Amino Alcohols via Chemoselective Reduction

Executive Summary

The isoxazolidine ring is not merely a heterocycle; it is a "masked" 1,3-amino alcohol. Formed predominantly via nitrone-olefin [3+2] cycloaddition, the isoxazolidine scaffold allows researchers to build complex stereocenters with high precision before "revealing" the acyclic amino alcohol core. This transformation is pivotal in the synthesis of aminoglycosides, sphingolipids, and nucleoside analogues.

This Application Note provides a rigorous guide to the reductive cleavage of the N-O bond. Moving beyond generic hydrogenation, we detail three distinct protocols tailored to substrate sensitivity: Zinc/Acetic Acid (robust, standard), Molybdenum Hexacarbonyl (chemoselective), and Samarium Diiodide (mild, single-electron transfer).

Mechanistic Insight

The cleavage of the N-O bond is thermodynamically favorable (bond energy ~53 kcal/mol) but kinetically distinct depending on the reagent class.

-

Heterolytic Cleavage (e.g., Zn/AcOH): Involves electron transfer from the metal surface to the antibonding orbital of the N-O bond, followed by protonation.

-

Homolytic Cleavage (e.g., SmI2): A Single Electron Transfer (SET) mechanism generates a radical anion intermediate, which is subsequently quenched.

Pathway Visualization

The following diagram illustrates the divergence between standard hydrogenation and Metal-Carbonyl mediated pathways.

Methodology Selection Matrix

Choose the protocol that best fits your substrate's stability profile.

| Feature | Protocol A: Zn / AcOH | Protocol B: Mo(CO)₆ | Protocol C: SmI₂ | Protocol D: H₂ / Pd-C |

| Primary Mechanism | Dissolving Metal Reduction | Oxidative Insertion / Reduction | Single Electron Transfer (SET) | Catalytic Hydrogenolysis |

| Cost | Low | Moderate | High | Low |

| Reaction pH | Acidic | Neutral/Slightly Basic | Neutral (buffered) | Neutral |

| Chemoselectivity | Poor for acid-sensitive groups | Excellent (Preserves C=C) | Excellent (Preserves esters/alkenes) | Poor (Reduces C=C, Cbz, Bn) |

| Steric Tolerance | High | Moderate | Very High | Low |

| Ideal For | Robust substrates, gram-scale | Substrates with reducible alkenes | Complex natural products | Simple deprotection |

Detailed Experimental Protocols

Protocol A: The "Workhorse" Method (Zinc / Acetic Acid)

Best for: Large-scale synthesis of stable substrates where acid sensitivity is not a concern. Reference: Comins et al.[1] [1]

Reagents:

Procedure:

-

Activation: Wash Zinc dust (10 equiv.) with 1M HCl, then water, then acetone, and dry under vacuum/Ar immediately before use.

-

Dissolution: Dissolve the isoxazolidine (1.0 mmol) in glacial AcOH (10 mL).

-

Modification: If solubility is poor, use a 1:1 mixture of AcOH and THF.

-

-

Addition: Add the activated Zinc dust in a single portion at room temperature (RT).

-

Reaction: Stir vigorously. The reaction is typically exothermic.

-

Time: 30 min to 4 hours. Monitor by TLC (N-O cleavage usually results in a significant polarity shift).

-

Temperature: If stalled, heat to 50°C.

-

-

Workup: Filter the mixture through a pad of Celite to remove excess Zinc. Wash the pad with EtOAc.

-

Neutralization: Concentrate the filtrate. Redissolve in EtOAc and wash carefully with saturated NaHCO₃ until the aqueous phase is basic (pH 8-9).

-

Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate.

Critical Checkpoint: Ensure the zinc is "active." Dull, clumped zinc will lead to stalled reactions.

Protocol B: The Chemoselective Method (Molybdenum Hexacarbonyl)

Best for: Substrates containing double bonds (C=C), benzyl groups, or Cbz groups that would be destroyed by hydrogenation. Reference: Cicchi, Brandi, et al. [2]

Reagents:

Procedure:

-

Setup: Prepare a solution of isoxazolidine (1.0 mmol) in MeCN:H₂O (15:1 ratio, 10 mL).

-

Reagent Addition: Add Mo(CO)₆ (1.1 - 1.5 equiv.).

-

Reflux: Heat the mixture to reflux (approx. 80°C) under an inert atmosphere (N₂ or Ar).

-

Note: The reaction mixture often turns dark/black as the active low-valent Mo species forms.

-

-

Monitoring: Reaction times vary from 2 to 12 hours.

-

Workup: Cool to RT. Add Silica gel (approx. 2g per mmol) directly to the flask and concentrate to dryness (dry loading).

-

Purification: Load the silica powder onto a flash column and elute. This removes the inorganic molybdenum residues effectively.

Why this works: Mo(CO)₆ coordinates specifically to the Nitrogen of the isoxazolidine, facilitating N-O cleavage without interacting with isolated alkenes.

Protocol C: The "Scalpel" Method (Samarium Diiodide - SmI₂)

Best for: Highly functionalized natural products, sterically hindered cores, and "late-stage" cleavage. Reference: Bode & Carreira [3]; Revuelta et al. [4]

Reagents:

-

SmI₂ (0.1 M solution in THF) - Commercial or freshly prepared.

-

Additive (Optional): H₂O or MeOH (Proton source).

-

Degassed THF.

Procedure:

-

Preparation: Dry the isoxazolidine (1.0 mmol) thoroughly (azeotrope with benzene/toluene) and dissolve in degassed THF (10 mL) under Argon.

-

Proton Source: Add degassed H₂O or MeOH (20 equiv.) to the substrate solution.

-

Mechanistic Note: The proton source quenches the radical anion immediately, preventing polymerization or side reactions.

-

-

Reduction: Cool to 0°C (or -78°C for extremely sensitive substrates). Add SmI₂ solution dropwise.

-

Visual Indicator: The deep blue color of SmI₂ should persist. If it turns yellow/white immediately, add more until a blue/green color remains for >5 minutes. Typically requires 2.5 - 3.0 equiv.

-

-

Quench: Open to air (oxidizes excess Sm(II) to Sm(III) - turns yellow). Add saturated Potassium Sodium Tartrate (Rochelle's Salt) solution.

-

Extraction: Stir vigorously until the layers separate clearly (can take 1-2 hours for Sm emulsion to break). Extract with EtOAc.

Decision Logic & Troubleshooting

The following decision tree assists in real-time experimental planning.

Troubleshooting "The Scientist's Notebook"

| Observation | Diagnosis | Corrective Action |

| Reaction Stalls (Zn/AcOH) | Zinc surface passivation. | Add a few drops of 1,2-dibromoethane or TMSCl to reactivate the Zn surface. Sonication can also help. |

| Over-reduction (H2/Pd) | Hydrogenolysis of C-N bond. | Switch to Pearlman’s Catalyst (Pd(OH)₂) or stop reaction immediately upon H₂ uptake cessation. |

| Emulsion (SmI₂) | Lanthanide salts trapping organics. | Use Rochelle's salt (sat. aq.) and stir for at least 2 hours. Do not rush the separation. |

| Low Yield (Mo(CO)₆) | Complexation without cleavage. | Ensure water is present in the solvent mixture.[7] The hydrolysis step is crucial for releasing the amine. |

References

-

Comins, D. L., et al. (2001).[1] Reduction of N-Acyl-2,3-dihydro-4-pyridones to N-Acyl-4-piperidones Using Zinc/Acetic Acid.[1] Journal of Organic Chemistry. [Link]

-

Cicchi, S., Goti, A., Brandi, A., et al. (2002). Molybdenum-Mediated Cleavage Reactions of Isoxazoline Rings Fused in Bicyclic Frameworks. Organic Letters. [Link]

-

Bode, J. W., & Carreira, E. M. (2001).[8] Stereoselective Syntheses of Epothilones A and B via Nitrile Oxide Cycloadditions and Related Studies. Journal of the American Chemical Society. [Link]

-

Revuelta, J., et al. (2004). Samarium(II) Iodide Reduction of Isoxazolidines. Tetrahedron. [Link]

-

Aschwanden, P., et al. (2006). Reduction of 2,3-dihydroisoxazoles to beta-amino ketones and beta-amino alcohols. Organic Letters. [Link]

Sources

- 1. Reduction of N-Acyl-2,3-dihydro-4-pyridones to N-Acyl-4-piperidones Using Zinc/Acetic Acid [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reductive ring opening of isoxazoles with Mo(CO)6 and water - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Metal-carbonyl-induced reaction of isoxazoles. Ring cleavage and reduction by hexacarbonylmolybdenum, pentacarbonyliron, or nonacarbonyldi-iron - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Samarium Diiodide-Mediated Reactions in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Isoxazolidine Hydrochloride as a Strategic Intermediate in Analgesic Drug Synthesis

[1][2]

Executive Summary

Isoxazolidine hydrochloride (CAS 39657-45-9) represents a critical, yet often underutilized, "masked" scaffold in the synthesis of next-generation analgesics.[1] While the isoxazolidine ring itself serves as a conformationally restricted pharmacophore mimicking proline or glutamic acid (relevant for NMDA receptor modulation), its latent utility lies in the lability of the N–O bond.[1]

This application note details the protocols for utilizing Isoxazolidine HCl as a precursor for two distinct classes of analgesic candidates:

-

Conformationally Restricted Ligands: Intact isoxazolidine rings acting as bioisosteres for pyrrolidines in opioid or COX-2 inhibitor scaffolds.[1]

-

Acyclic 1,3-Amino Alcohols: Generated via reductive ring opening, serving as the core motif for drugs analogous to Tramadol or Venlafaxine.[1]

Key Technical Insight: The hydrochloride salt is the preferred starting material due to the volatility and instability of the free base. Successful synthesis requires precise in situ neutralization protocols to prevent stoichiometric mismatches and yield loss.[1]

Chemical Properties & Handling[1][3][4]

The Stability Paradox

The free base, isoxazolidine, is a volatile liquid (bp ~60°C) prone to oxidation and polymerization.[1] The hydrochloride salt stabilizes the molecule, rendering it a solid, non-volatile, and shelf-stable reagent. However, the salt is hygroscopic .[1]

Table 1: Physicochemical Profile

| Property | Specification | Practical Implication |

| Molecular Formula | C₃H₇NO[1][2]·HCl | Stoichiometry calculation must account for HCl (MW 109.55).[1] |

| Appearance | White crystalline powder | Discoloration (yellowing) indicates free base degradation.[1] |

| Solubility | Water, Methanol, DMSO | Poor solubility in non-polar solvents (DCM, Toluene) requires phase transfer or specific polar solvents.[1] |

| Hygroscopicity | High | CRITICAL: Dry under vacuum over P₂O₅ before use in moisture-sensitive alkylations.[1] |

Mechanistic Pathways in Analgesic Design[2]

The utility of isoxazolidine in pain management stems from its ability to access two distinct chemical spaces.[1]

Pathway A: The "Intact Ring" Strategy (NMDA/Sigma-1 Targeting)

The isoxazolidine ring provides a rigid scaffold that positions the nitrogen and oxygen atoms to interact with specific receptor pockets. In NMDA receptor antagonists (neuropathic pain), the ring mimics the glutamate backbone but with restricted conformational freedom, potentially increasing selectivity and reducing side effects.[1]

Pathway B: The "Masked Core" Strategy (Opioid/Monoamine Modulation)

Many centrally acting analgesics (e.g., Tapentadol, Tramadol) rely on a 1,3-amino alcohol motif.[1] Synthesizing these chiral centers linearly is difficult.[1] Isoxazolidine allows for the stereoselective construction of the ring, followed by reductive N–O cleavage to reveal the acyclic amino alcohol with defined stereochemistry.[1][3]

Figure 1: Divergent synthetic pathways from Isoxazolidine HCl to analgesic pharmacophores.[1]

Experimental Protocols

Protocol 1: In Situ Free-Basing and N-Alkylation

Objective: To synthesize N-benzyl isoxazolidine derivatives (common pharmacophores in Sigma-1 receptor analgesics) without isolating the volatile free base.[1]

Materials:

-

Isoxazolidine HCl (1.0 equiv)[1]

-

Substituted Benzyl Bromide (1.0 equiv)[1]

-

Potassium Carbonate (K₂CO₃) (2.5 equiv) - Acts as both neutralizing agent and acid scavenger.[1]

-

Acetonitrile (ACN) - Solvent of choice for polar/non-polar balance.[1]

Step-by-Step Methodology:

-

Preparation of the Base Suspension:

-

In a round-bottom flask equipped with a magnetic stir bar, suspend Isoxazolidine HCl (10 mmol, 1.09 g) in anhydrous ACN (20 mL).

-

Add finely powdered K₂CO₃ (25 mmol, 3.45 g).

-

Critical Step: Stir vigorously at room temperature for 30 minutes. This allows the carbonate to neutralize the HCl salt, generating the free amine in situ.[1] You may observe a slight evolution of CO₂.[1]

-

-

Electrophile Addition:

-

Add the substituted benzyl bromide (10 mmol) dropwise to the suspension.

-

Note: If the electrophile is a solid, dissolve it in a minimal amount of ACN before addition.[1]

-

-

Reaction:

-

Work-up:

Self-Validating Checkpoint:

-

Success: ¹H NMR should show the disappearance of the broad NH peak of the salt and the appearance of a singlet (approx. 3.5–4.0 ppm) corresponding to the benzylic CH₂ attached to the nitrogen.[1]

Protocol 2: Reductive Ring Opening (Synthesis of 1,3-Amino Alcohols)

Objective: To convert the isoxazolidine scaffold into a linear gamma-amino alcohol, a motif found in serotonin-norepinephrine reuptake inhibitors (SNRIs) with analgesic properties.[1]

Materials:

-

N-Substituted Isoxazolidine (from Protocol 1)[1]

-

Molybdenum Hexacarbonyl [Mo(CO)₆] (1.1 equiv)[1]

-

Acetonitrile/Water (15:1 mixture)[1]

Why Mo(CO)₆? While hydrogenation (H₂/Pd-C) works, it often requires high pressure.[1] Molybdenum hexacarbonyl offers a chemoselective cleavage of the N–O bond under mild reflux without affecting other reducible groups (like aromatic halides often present in analgesic drugs).[1]

Step-by-Step Methodology:

-

Reaction Assembly:

-

Dissolve the N-substituted isoxazolidine (1.0 mmol) in ACN (15 mL) and Water (1 mL).

-

Add Mo(CO)₆ (1.1 mmol).[1]

-

-

Cleavage:

-

Work-up:

-

Validation:

Troubleshooting & Optimization Logic

This logic tree helps resolve common synthesis issues.

Figure 2: Troubleshooting logic for Isoxazolidine N-Alkylation.

References

-

Padwa, A. (2016).[1][4] Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry. Chemical Reviews. [1][4]

-

BenchChem. (2025).[1][3] Application Notes: Synthesis of β-Amino Alcohols from 3-Isoxazolidinemethanol.

-

Kankala, S., et al. (2014).[1] Regioselective synthesis of isoxazole–mercaptobenzimidazole hybrids and their in vivo analgesic and anti-inflammatory activity studies. Bioorganic & Medicinal Chemistry Letters.

-

CymitQuimica. this compound Product Data & Stability.

-

Cicchi, S., et al. (2003).[1] Metal-mediated cleavage of the N–O bond in isoxazolidine derivatives. Tetrahedron Letters. (Standard protocol reference for Mo(CO)6 method).

Troubleshooting & Optimization

How to improve the yield of isoxazolidine hydrochloride synthesis?

Topic: Yield Optimization & Troubleshooting for Isoxazolidine Hydrochloride Synthesis Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Version: 2.0 (Technical Support Mode)

Executive Summary: The Yield Bottlenecks

Isoxazolidine hydrochlorides are critical scaffolds in peptidomimetics and nucleoside analogs. However, their synthesis often suffers from three specific "yield killers":

-

Regioisomeric Mixtures: Poor control during the 1,3-dipolar cycloaddition.

-

Over-reduction: Cleavage of the labile N–O bond during the reduction of isoxazolines.

-

Isolation Losses: High water solubility of the HCl salt leading to loss during aqueous workup, or "oiling out" during crystallization.

This guide addresses these specific failure points with mechanistic correctives.

Module 1: Upstream Synthesis (Reaction Optimization)

Route A: 1,3-Dipolar Cycloaddition (Nitrone + Alkene)

The most direct route, but susceptible to steric and electronic mismatches.

Q: My reaction conversion is stalled at <50%. Increasing temperature leads to tar. What is happening? A: You are likely fighting the reversibility of the cycloaddition (retro-1,3-dipolar cycloaddition) or causing polymerization of the dipolarophile.

-

The Fix: Do not just increase heat.

-

Concentration: These reactions are second-order. Increase concentration to 1.0–2.0 M (if solubility permits) to favor the forward reaction.

-

Lewis Acid Catalysis: Add 10–20 mol% of a mild Lewis acid like

, -

Microwave Irradiation: Switch to microwave heating (sealed vessel). This often reduces reaction times from days to minutes, minimizing thermal degradation.

-

Q: I am getting a 1:1 mixture of regioisomers (4-substituted vs. 5-substituted). How do I direct this? A: Regioselectivity is governed by Frontier Molecular Orbital (FMO) interactions.

-

Electronic Control: If your nitrone is electron-rich (HOMO-dominant), use an electron-deficient alkene (LUMO-dominant) to favor the 5-substituted product.

-

Steric Control: If electronic bias is weak, use bulky ligands on the nitrogen of the nitrone (e.g., t-butyl or benzyl) to sterically enforce the formation of the 5-substituted isomer.

Route B: Reduction of Isoxazolines

Used when the target isoxazolidine is best accessed via an isoxazoline intermediate.

Q: I used

-

The Fix: Use Sodium Cyanoborohydride (

) in acidic media.[1]

Module 2: Downstream Processing (Isolation & Salt Formation)

Q: I formed the HCl salt, but it is a sticky oil that won't crystallize. Trituration failed. A: This is the "Oiling Out" phenomenon, common with hygroscopic amine salts.

-

The Fix: Change the solvent system for salt formation.

-

Avoid: Bubbling HCl gas into a wet or alcoholic solution.

-

Standard: Dissolve the free base in anhydrous Ethyl Acetate (EtOAc) or Diethyl Ether (

) . -

Precipitant: Add 2.0 equivalents of 4M HCl in Dioxane dropwise at 0°C. Dioxane often promotes better crystal lattice formation than ether.

-

Seed: If it oils, scratch the glass or add a seed crystal. If it persists, re-dissolve in minimal hot Isopropanol (IPA) and cool slowly.

-